![molecular formula C12H10F4O2 B13502169 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid is a compound of significant interest in the field of organic chemistry. This compound features a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with fluoro and trifluoromethyl groups. The presence of these substituents imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of fluoro and trifluoromethyl-substituted phenyl isocyanates, which can be reacted with cyclobutane derivatives to yield the desired product .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial in achieving efficient production.
Analyse Chemischer Reaktionen
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism of action of 1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid involves its interaction with molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with specific enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the target and context .
Vergleich Mit ähnlichen Verbindungen
1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid can be compared with similar compounds such as:
3-Fluoro-4-trifluoromethyl-phenylboronic acid: This compound shares similar substituents but differs in its boronic acid group, which imparts different reactivity and applications.
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate: This compound has an isocyanate group, making it useful for different synthetic applications.
4-(Trifluoromethyl)phenol: This compound lacks the cyclobutane ring and carboxylic acid group, resulting in distinct chemical properties and uses.
Eigenschaften
Molekularformel |
C12H10F4O2 |
|---|---|
Molekulargewicht |
262.20 g/mol |
IUPAC-Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H10F4O2/c13-9-6-7(2-3-8(9)12(14,15)16)11(10(17)18)4-1-5-11/h2-3,6H,1,4-5H2,(H,17,18) |
InChI-Schlüssel |
UAVTUDOLZQUNGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2=CC(=C(C=C2)C(F)(F)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


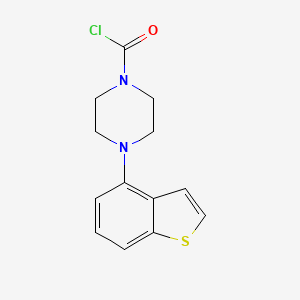
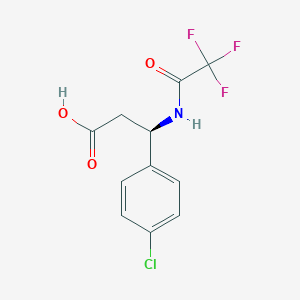
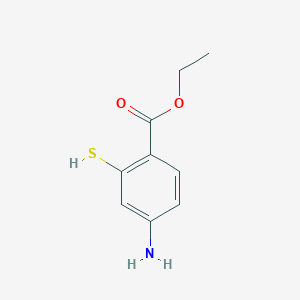


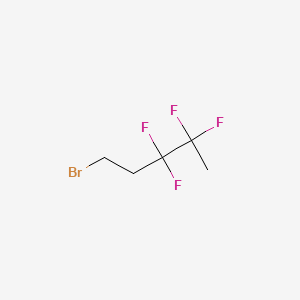
![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)

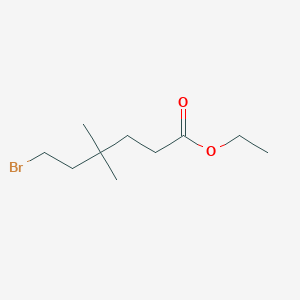
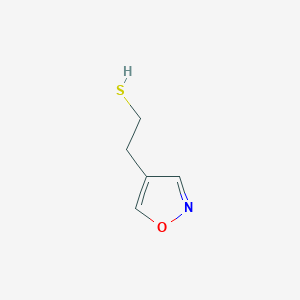
methyl-lambda6-sulfanonedihydrochloride,Mixtureofdiastereomers](/img/structure/B13502150.png)
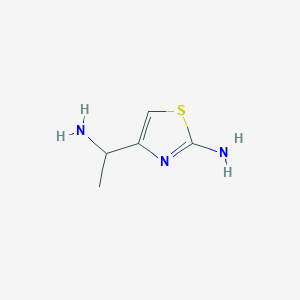
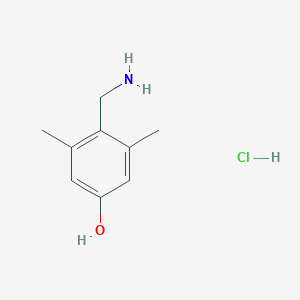
![Ethyl 3-{[(3-chlorophenyl)methyl]amino}propanoate](/img/structure/B13502163.png)
